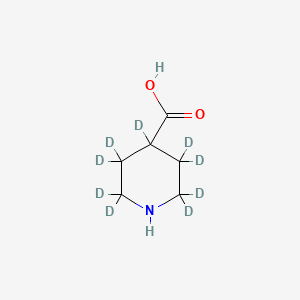
4-Piperidine-d9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidine-d9-carboxylic acid is a deuterated derivative of 4-piperidinecarboxylic acid, where nine hydrogen atoms are replaced by deuterium. This isotopically labeled compound is often used in research to study metabolic pathways and reaction mechanisms due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidine-d9-carboxylic acid typically involves the hydrogenation of 4-pyridinecarboxylic acid using deuterium gas in the presence of a palladium-carbon catalyst. This method ensures the incorporation of deuterium atoms into the piperidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the deuterated product .
化学反应分析
Types of Reactions
4-Piperidine-d9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated piperidines and other substituted derivatives.
科学研究应用
4-Piperidine-d9-carboxylic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding enzyme-substrate interactions and protein-ligand binding.
Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Employed in the synthesis of complex organic molecules and as a standard in mass spectrometry
作用机制
The mechanism of action of 4-piperidine-d9-carboxylic acid involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying enzyme kinetics and metabolic processes .
相似化合物的比较
Similar Compounds
4-Piperidinecarboxylic acid: The non-deuterated version of the compound.
Pipecolic acid: A similar compound with a different substitution pattern on the piperidine ring.
Nipecotic acid: Another piperidine derivative with distinct pharmacological properties
Uniqueness
4-Piperidine-d9-carboxylic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy .
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D |
InChI 键 |
SRJOCJYGOFTFLH-UHUJFCCWSA-N |
手性 SMILES |
[2H]C1(C(NC(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CNCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


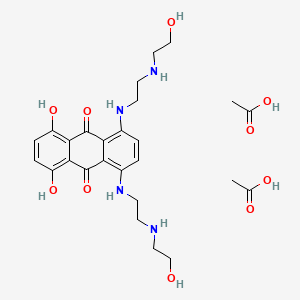
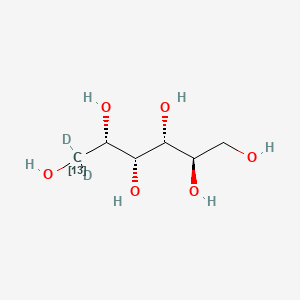
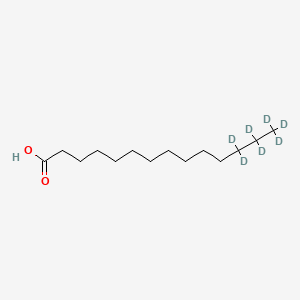


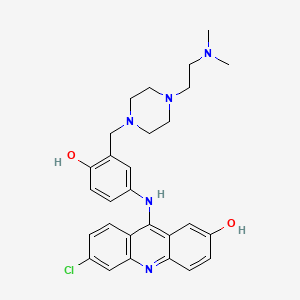

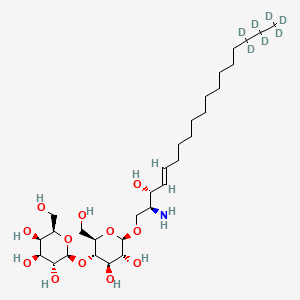
![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)
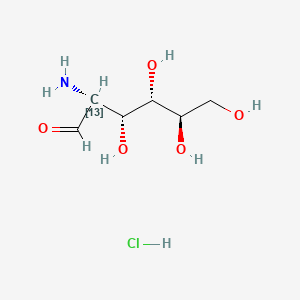
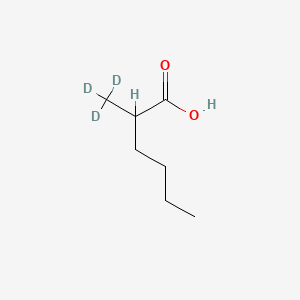
![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
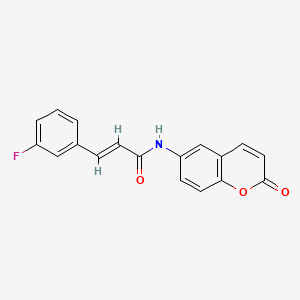
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
